molecular formula C17H18BrNO B4876931 2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide

2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide

Cat. No. B4876931
M. Wt: 332.2 g/mol
InChI Key: CTRRGPVPJIAVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has a molecular formula of C16H17BrNO.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound also acts on the dopamine receptors in the brain, which are involved in the reward pathway and addiction.
Biochemical and Physiological Effects:
2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. The compound has also been found to reduce the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide in lab experiments is its relatively low toxicity. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its versatility, as it has been shown to have a wide range of potential therapeutic applications. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Another area of research is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound could be studied further for its potential use in treating inflammatory conditions and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide is a multi-step process that involves the reaction of 1-(4-ethylphenyl)ethanone with bromine and then with ammonia. The final product is obtained by reacting the intermediate with benzoyl chloride. The yield of the compound is around 50%, and the purity can be improved by recrystallization.

Scientific Research Applications

2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. The compound has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-3-13-8-10-14(11-9-13)12(2)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRRGPVPJIAVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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